molecular formula C12H15NO4 B3881080 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate

3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate

Cat. No. B3881080
M. Wt: 237.25 g/mol
InChI Key: PTTLSSYGYPMXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate, also known as TOTBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TOTBO is a member of the benzisoxazole family of compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has also been shown to inhibit the replication of viruses such as HIV and hepatitis C. In addition, 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate in lab experiments is its ability to inhibit the activity of HDACs, which play a role in gene expression. This makes 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate a useful tool for studying the regulation of gene expression. However, one limitation of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate research. One area of research is the development of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate derivatives with improved pharmacological properties. Another area of research is the investigation of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate's potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate and its potential therapeutic applications.

Scientific Research Applications

3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has shown potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-5-yl acetate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3,6,6-trimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-6-9-8(17-13-6)5-12(3,4)11(10(9)15)16-7(2)14/h11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLSSYGYPMXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)C(C(C2)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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